molecular formula C14H19N3O3S B14260782 2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate CAS No. 380370-56-9

2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate

Cat. No.: B14260782
CAS No.: 380370-56-9
M. Wt: 309.39 g/mol
InChI Key: VOVUGFBPLFVUFB-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a diazonium ion, and a di(propan-2-yl)amino group. These functional groups contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with di(propan-2-yl)amine to form the corresponding sulfonamide. This intermediate is then subjected to diazotization using sodium nitrite and hydrochloric acid to yield the diazonium salt. The final step involves the formation of the ethen-1-olate structure through a coupling reaction with an appropriate reagent .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. Additionally, the use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium nitrite for diazotization, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines and alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions include sulfonic acids, substituted amines, and various aromatic compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds and as a precursor for various functionalized molecules.

    Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate involves its ability to undergo diazonium coupling reactions. The diazonium group acts as an electrophile, reacting with nucleophiles to form new covalent bonds. This reactivity is crucial in the formation of azo compounds, which are widely used in various applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzenesulfonyl)-2-diazonio-1-[di(propan-2-yl)amino]ethen-1-olate is unique due to its combination of functional groups, which confer distinct reactivity and versatility.

Properties

CAS No.

380370-56-9

Molecular Formula

C14H19N3O3S

Molecular Weight

309.39 g/mol

IUPAC Name

2-(benzenesulfonyl)-2-diazo-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C14H19N3O3S/c1-10(2)17(11(3)4)14(18)13(16-15)21(19,20)12-8-6-5-7-9-12/h5-11H,1-4H3

InChI Key

VOVUGFBPLFVUFB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(=[N+]=[N-])S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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